molecular formula C15H16O5 B8637649 5,7-Dihydroxy-8-propionyl-4-propyl-2H-chromen-2-one CAS No. 166983-58-0

5,7-Dihydroxy-8-propionyl-4-propyl-2H-chromen-2-one

Cat. No. B8637649
Key on ui cas rn: 166983-58-0
M. Wt: 276.28 g/mol
InChI Key: HLIXWNXSLCQZJO-UHFFFAOYSA-N
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Patent
US05859050

Procedure details

A three-neck flask (500 mL) equipped with an efficient methanical stirrer, thermometer and addition funnel was charged with 5,7-dihydroxy-4-propylcoumarin, 2, (25.0 g, 0.113 mol), aluminum chloride (62.1 g; 0.466 mol), and nitrobenzene (150 mL) and the mixture was stirred until a solution was obtained, which was cooled to 0° C. in an ice bath. A solution of propionyl chloride (15.2 g; 0.165 mol) in carbon disulfide (50 mL) was added dropwise at such a rate that the reaction temperature was maintained at 8°-10° C. Addition was completed over a period of 1 hour with vigorous stirring. The reaction was monitored by TLC using a mobile phase of 50% ethyl acetate/hexane. After three hours, an additional portion of propionyl chloride (2.10 g; 0.0227 mol) in carbon disulfide (10 mL) was added. Immediately after the TLC analysis indicated the total consumption of starting material, the reaction mixture was poured onto ice, and allowed to stand overnight. The nitrobenzene was removed by steam distillation, and the remaining solution was extracted several times with ethyl acetate. The extracts were combined and dried over Na2SO4. The crude product obtained by evaporation in vacuo was purified by chromatography on a silica gel column eluting with 50% ether/hexane to provide the desired propionylated coumarin 3, mp (corr) 244°-246° C. 1H-NMR (DMSO-d6) δ 0.96 (3H, t, J=7.3 Hz, CH3); 1.10 (3H, t, J=7.2 Hz, CH3); 1.60 (2H, m, CH2); 2.88 (2H, t, J=7.7 Hz, CH2); 3.04 (2H, q, J=7.2 Hz, CH2); 5.95 (1H, s, H3); 6.31 (1H, s, H6); 11.07 (1H, s, OH); 11.50 (1H, s, OH); MS (EI): 277 (6.6, M+1); 276 (9.0, M+); 247 (100, M--C2H5); IR (KBr): 3239 (s and broad, OH); 1693 (s, C=O), 1625 and 1593 (s) cm-1 ; Anal. calcd. for C15H16O5 : C, 65.21; H, 5.84; Found: c, 64.92; H, 5.83. The isomer assignment was made by analogy to precedent.15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[C:8]2[C:3]=1[C:4]([CH2:14][CH2:15][CH3:16])=[CH:5][C:6](=[O:13])[O:7]2.[Cl-].[Al+3].[Cl-].[Cl-].[N+](C1C=CC=CC=1)([O-])=O.[C:30](Cl)(=[O:33])[CH2:31][CH3:32]>C(=S)=S.C(OCC)(=O)C.CCCCCC>[OH:1][C:2]1[CH:11]=[C:10]([OH:12])[C:9]([C:30](=[O:33])[CH2:31][CH3:32])=[C:8]2[C:3]=1[C:4]([CH2:14][CH2:15][CH3:16])=[CH:5][C:6](=[O:13])[O:7]2 |f:1.2.3.4,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C(=CC(OC2=CC(=C1)O)=O)CCC
Name
Quantity
25 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
150 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(=S)=S
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(=S)=S
Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred until a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-neck flask (500 mL) equipped with an efficient methanical stirrer
ADDITION
Type
ADDITION
Details
thermometer and addition funnel
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 8°-10° C
ADDITION
Type
ADDITION
Details
Addition
WAIT
Type
WAIT
Details
After three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the total consumption of starting material
ADDITION
Type
ADDITION
Details
the reaction mixture was poured onto ice
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The nitrobenzene was removed by steam distillation
EXTRACTION
Type
EXTRACTION
Details
the remaining solution was extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product obtained by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica gel column
WASH
Type
WASH
Details
eluting with 50% ether/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C2C(=CC(OC2=C(C(=C1)O)C(CC)=O)=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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